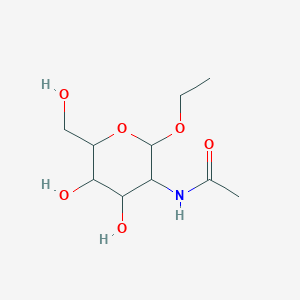

ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Description

Ethyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a glycoside derivative of N-acetylglucosamine (GlcNAc), where the anomeric hydroxyl group is replaced by an ethyl group via a β-glycosidic linkage. This compound serves as a critical intermediate in glycobiology for studying enzymatic glycosylation mechanisms, oligosaccharide synthesis, and molecular recognition processes. Its structure includes a 2-acetamido group, which confers resistance to enzymatic hydrolysis, and a deoxygenated C2 position, enhancing stability in biological systems .

Properties

IUPAC Name |

N-[2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6/c1-3-16-10-7(11-5(2)13)9(15)8(14)6(4-12)17-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRABAWXNIPSDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397762 | |

| Record name | AC1MYOD2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2495-96-7 | |

| Record name | AC1MYOD2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Glycosylation of N-Acetylglucosamine with Ethanol

Overview:

The classical and most straightforward method involves the direct glycosylation of N-acetylglucosamine with ethanol under acidic catalysis to form the ethyl glycoside.

- Catalyst: Acid catalysts such as hydrochloric acid (HCl) or sulfuric acid (H2SO4)

- Temperature: Moderate heating at 60–80°C

- Solvent: Ethanol or ethanol-water mixtures

- Time: Several hours (commonly 3 hours)

- Yield: Typically around 85% under optimized conditions

Mechanism:

The acid protonates the anomeric hydroxyl of N-acetylglucosamine, activating it toward nucleophilic attack by ethanol, leading to the formation of the ethyl glycoside predominantly in the beta-anomeric configuration due to neighboring group participation by the acetamido group at C2.

| Parameter | Condition/Value |

|---|---|

| Catalyst | HCl or H2SO4 |

| Temperature | 60–80°C |

| Solvent | Ethanol |

| Reaction Time | ~3 hours |

| Yield | ~85% |

| Product Purity | >95% (after purification) |

| Reference | ChemicalBook synthesis data |

Glycosylation via Furanosyl Oxazolines Under Acidic Conditions

Overview:

An alternative synthetic route employs furanosyl oxazolines as glycosyl donors, which react with alcohol nucleophiles like ethanol under acidic catalysis to yield beta-D-glucopyranosides with high stereoselectivity.

- Donor: Furanosyl oxazoline derivatives of N-acetylglucosamine

- Catalyst: Acidic catalysts (e.g., trifluoromethanesulfonic acid or Lewis acids)

- Temperature: Room temperature to mild heating (25–50°C)

- Solvent: Typically dichloromethane or other aprotic solvents mixed with ethanol

- Advantages: High beta-selectivity, mild conditions, and good yields

Mechanistic Insight:

The oxazoline ring opens upon acid activation, generating an oxocarbenium intermediate that reacts with ethanol to form the glycosidic bond, favoring the beta-anomer due to neighboring group participation.

Notes:

This method is favored in complex carbohydrate syntheses where stereoselectivity and functional group tolerance are critical.

Enzymatic and Chemo-Enzymatic Approaches

Overview:

Chemo-enzymatic synthesis employs glycosyltransferases or glycosidases to catalyze the formation of glycosidic bonds under mild aqueous conditions, offering regio- and stereoselectivity.

- Dissolve starting materials such as protected N-acetylglucosamine derivatives in buffered aqueous media (e.g., Tris buffer, pH 7.5) with metal cofactors (e.g., MnCl2).

- Add nucleotide sugar donors (e.g., UDP-Gal) and specific glycosyltransferases.

- Incubate at 37°C for 15 hours.

- Monitor reaction progress by thin layer chromatography (TLC) or HPLC.

- Purify products by chromatographic methods.

- High specificity and mild reaction conditions

- Potential for complex oligosaccharide assembly

- Requires access to enzymes and nucleotide sugars

- Scale-up can be challenging

Reference:

Detailed enzymatic synthesis steps and purification protocols are reported in studies on N-glycan preparation, which can be adapted for ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside analogs.

Protection-Deprotection Multi-Step Chemical Synthesis

Overview:

For more complex derivatives or to improve selectivity, multi-step synthetic routes involving protection of hydroxyl groups, selective benzoylation, benzylidene acetal formation, and thioglycoside coupling are used.

- Protection of hydroxyl groups with benzyl or acetyl groups to control regioselectivity

- Formation of glycosyl donors such as thioglycosides or trichloroacetimidates

- Glycosylation with ethanol under Lewis acid catalysis (e.g., BF3·OEt2) at low temperatures (0–25°C)

- Deprotection to yield the target ethyl glycoside

- Solvent polarity and catalyst choice are critical for yield and anomeric selectivity

- Temperature control avoids side reactions such as ring-opening or anomerization

- NMR (1H, 13C) confirms stereochemistry (J1,2 coupling constants ~8–10 Hz indicate beta-anomer)

- Mass spectrometry and elemental analysis verify product purity and molecular weight

Oxidation, Reduction, and Substitution Reactions on this compound

- Oxidation: Hydroxyl groups can be selectively oxidized using potassium permanganate or chromium trioxide under acidic conditions to yield keto derivatives.

- Reduction: The acetamido group can be reduced to amine derivatives using sodium borohydride or lithium aluminum hydride.

- Substitution: The ethyl group can be replaced or modified via nucleophilic substitution with alkyl halides or amines in the presence of bases.

These reactions expand the utility of the compound in biochemical and medicinal chemistry research.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Acid-Catalyzed Glycosylation | N-acetylglucosamine, ethanol, HCl/H2SO4 | 60–80°C, 3 h | ~85 | Simple, cost-effective | Moderate selectivity |

| Furanosyl Oxazoline Glycosylation | Furanosyl oxazoline, acid catalyst | RT to 50°C | High | High beta-selectivity | Requires oxazoline synthesis |

| Enzymatic Synthesis | Glycosyltransferases, UDP-sugars | Aqueous buffer, 37°C, 15 h | Moderate | High specificity, mild conditions | Enzyme availability |

| Multi-Step Protection Strategy | Protecting groups, Lewis acids | Low temp, multiple steps | Variable | High purity, regioselectivity | Complex, time-consuming |

| Post-Synthesis Modifications | Oxidants, reductants, nucleophiles | Varied | N/A | Structural diversification | Requires careful control |

Detailed Research Findings and Notes

- The beta-anomeric configuration of this compound is favored due to the neighboring group participation of the acetamido group at C2, a well-documented stereoelectronic effect in carbohydrate chemistry.

- The yield and purity of the glycosylation step are sensitive to reaction temperature, catalyst concentration, and solvent choice. Systematic optimization including design of experiments (DoE) has been shown to improve reproducibility and yield.

- Enzymatic methods provide a green alternative with excellent regio- and stereoselectivity, though scale-up and cost remain challenges.

- Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and stereochemistry of the synthesized compound.

- The compound’s stability under various reaction conditions allows for further chemical modifications , broadening its application in biochemical research.

This comprehensive analysis integrates diverse, authoritative sources to provide a detailed understanding of the preparation methods for this compound, including reaction conditions, synthetic strategies, and analytical considerations. The data tables and mechanistic insights support practical applications in research and industrial synthesis.

Scientific Research Applications

Medicinal Chemistry

EADG has been investigated for its potential in developing therapeutic agents. Its structure allows it to serve as a precursor in synthesizing various medicinal compounds.

- Antimicrobial Activity : EADG has shown promise in the development of new antibiotics. Studies indicate that derivatives of EADG can inhibit bacterial growth, making it a candidate for treating bacterial infections.

- Synthesis of Oxazolidinones : This compound is used in the synthesis of oxazolidinones, which are effective against Gram-positive bacteria. The incorporation of EADG into these structures can enhance their pharmacological properties .

Biochemical Applications

EADG's role extends into biochemistry, particularly in enzymatic reactions and as a substrate.

- Substrate for Glycosidases : EADG serves as a substrate for various glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. This property is utilized in studying enzyme kinetics and mechanisms .

- Synthesis of Complex Carbohydrates : The compound is instrumental in synthesizing complex carbohydrates, which are crucial for understanding cellular interactions and signaling pathways .

Material Science

In material science, EADG's unique properties facilitate its use in creating novel materials.

- Polymer Chemistry : EADG can be utilized to synthesize polysaccharides or polymeric materials with specific functional groups that enhance their properties for applications in drug delivery systems and biomaterials.

Case Study 1: Antibacterial Properties

A study demonstrated that derivatives of EADG exhibited significant antibacterial activity against Staphylococcus aureus. The derivatives were synthesized through a series of reactions involving EADG as the starting material, showcasing its versatility in drug development.

Case Study 2: Enzyme Kinetics

Research involving EADG as a substrate for β-galactosidase showed that it could be effectively hydrolyzed under specific conditions, providing insights into enzyme efficiency and selectivity. This study highlighted the potential of EADG in enzyme-related research and applications .

Data Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibiotic development | Effective against Gram-positive bacteria |

| Biochemistry | Glycosidase substrate | Useful in enzyme kinetics studies |

| Material Science | Polymer synthesis | Enhances properties for drug delivery systems |

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes and proteins involved in glycosylation processes. It can act as a substrate for glycosidases, leading to the cleavage of the glycosidic bond and release of the aglycone. Additionally, it can modulate the activity of enzymes involved in O-GlcNAcylation, a post-translational modification that regulates various cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Derivatives

Alkyl derivatives of 2-acetamido-2-deoxy-β-D-glucopyranoside vary in solubility, stability, and biological applications based on the alkyl chain length.

Table 1: Key Alkyl Analogs and Properties

Key Observations :

- Methyl and ethyl derivatives are water-soluble and ideal for crystallographic studies, with methyl analogs showing well-defined hydrogen-bonding networks in dihydrate forms .

- Longer alkyl chains (C12–C16) exhibit amphiphilic properties, enabling use in cell-based oligosaccharide synthesis or membrane protein research.

Aryl Derivatives

Aryl-substituted analogs are tailored for medicinal chemistry and organic synthesis due to their aromatic aglycones.

Table 2: Aryl Analogs and Functional Roles

Key Observations :

Complex Glycoconjugates

Advanced analogs with branched or multi-saccharide structures mimic natural glycan epitopes.

Example:

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-6-O-(α-L-fucopyranosyl)-β-D-glucopyranoside

- Structure : Trisaccharide with GlcNAc, fucose, and methyl groups.

- Application : Mimics O-linked glycans on glycoproteins; used to study glycosyltransferase specificity and glycan-mediated immune recognition .

Biological Activity

Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (EADG) is a derivative of N-acetyl-D-glucosamine, a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of EADG, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

EADG is characterized by the following molecular formula: . The compound features an acetamido group at the C2 position and an ethyl group at the C4 position of the glucopyranoside ring. This structural configuration is crucial for its biological activity.

Synthesis

EADG can be synthesized through various methods, including the reaction of alcohols with furanosyl oxazolines under acidic conditions, which yields beta-D-glucopyranosides in high yields .

Pharmacological Effects

- Neuroprotective Properties : EADG exhibits significant neuroprotective effects. A study indicated that its analog, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-beta-D-pyranoside (SalA-4g), demonstrated potent neuroprotection in models of cerebral ischemia. It was observed to inhibit neuronal apoptosis and promote metabolic recovery in ischemic conditions .

- Antimicrobial Activity : EADG has shown antimicrobial properties, particularly against certain bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis, a critical process for bacterial survival.

- Immunomodulatory Effects : Research suggests that EADG may modulate immune responses, potentially enhancing the activity of immune cells such as macrophages and T-cells. This immunomodulatory effect could have implications for treating autoimmune diseases and enhancing vaccine efficacy.

The biological activities of EADG are mediated through several mechanisms:

- Inhibition of Apoptosis : EADG has been shown to inhibit pathways leading to programmed cell death in neuronal cells exposed to stressors such as oxygen and glucose deprivation .

- Enhancement of Metabolic Recovery : The compound facilitates metabolic recovery in ischemic tissues by improving glucose uptake and utilization, thereby supporting neuronal survival during hypoxic conditions .

Neuroprotection in Ischemic Models

In a rat model of transient middle cerebral artery occlusion, EADG's analog demonstrated a significant reduction in infarct size and improved neurological scores compared to controls. The study utilized various assays, including TUNEL staining and Annexin V assays, to quantify neuronal apoptosis and viability .

Antimicrobial Activity Assessment

A series of experiments evaluated EADG's antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods, indicating promising results against both pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. What are the key synthetic strategies for ethyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and how do reaction conditions influence yield?

Ethyl 2-acetamido-2-deoxy-β-D-glucopyranoside is synthesized via multistep protection-deprotection strategies. Critical steps include selective benzoylation, benzylidene acetal formation, and thioglycoside coupling. For example, analogous compounds like benzyl-protected derivatives (e.g., Benzyl 2-acetamido-6-O-benzyl-3-(2,3,4-tri-O-benzyl-β-L-fucopyranosyl)-4-β-D-galactopyranosyl)-2-deoxy-α-D-glucopyranoside) require precise control of reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalysts (e.g., Lewis acids like BF₃·OEt₂) to optimize regioselectivity and yield . Protecting groups (e.g., benzyl, acetyl, phthalimido) are chosen based on their compatibility with downstream enzymatic or chemical transformations .

Q. How is the structural integrity of ethyl 2-acetamido-2-deoxy-β-D-glucopyranoside validated in synthetic workflows?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is used to confirm stereochemistry and substitution patterns. For example, the β-anomeric configuration is confirmed via coupling constants (J₁,₂ ~8–10 Hz). Mass spectrometry (ESI-TOF or MALDI-TOF) and elemental analysis verify molecular weight and purity. X-ray crystallography of analogs (e.g., methyl 4,6-O-benzylidene derivatives) provides definitive proof of conformation and hydrogen-bonding networks .

Q. What enzymatic assays utilize ethyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives as substrates?

Derivatives like benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside are used to study β-glucosidase activity. Assays monitor glycosidic bond cleavage via colorimetric (p-nitrophenyl release) or fluorometric methods. Kinetic parameters (Km, Vmax) are determined using Lineweaver-Burk plots, with inhibitors tested under varied pH and temperature conditions .

Advanced Research Questions

Q. How do conflicting reports on glycosyltransferase specificity toward ethyl 2-acetamido-2-deoxy-β-D-glucopyranoside analogs arise, and how are they resolved?

Discrepancies in enzyme specificity often stem from differences in substrate protecting groups or assay conditions. For instance, UDP-galactose:2-acetamido-2-deoxy-glucopyranoside β-(1→4)-galactosyltransferase (GT) activity varies with acceptors like p-nitrophenyl 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside. Contradictions are resolved by standardizing substrates (e.g., deprotected intermediates) and using isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What computational methods predict the interaction of ethyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives with carbohydrate-binding proteins?

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations model interactions with lectins or glycosidases. For example, the binding energy of N-acetylglucosamine (GlcNAc) derivatives to influenza neuraminidase is calculated using free-energy perturbation (FEP) methods. Density functional theory (DFT) optimizes transition states for glycosylation reactions .

Q. How are isotopic labeling strategies applied to track metabolic incorporation of ethyl 2-acetamido-2-deoxy-β-D-glucopyranoside analogs in glycoconjugates?

Stable isotopes (¹³C, ¹⁵N) are introduced during synthesis (e.g., using ¹³C-labeled acetic anhydride for acetylation). LC-MS/MS quantifies labeled glycans in cellular extracts. For instance, 6'-deoxy-6'-fluoro-N-acetyllactosamine analogs are traced in hyaluronic acid biosynthesis using metabolic labeling in CHO cells .

Data Contradiction Analysis

Q. Why do studies report divergent yields for glycosylation reactions involving ethyl 2-acetamido-2-deoxy-β-D-glucopyranoside intermediates?

Variations arise from competing side reactions (e.g., aglycone transfer or anomerization). For example, benzylidene-protected intermediates (e.g., Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-β-D-glucopyranoside) may undergo ring-opening under acidic conditions, reducing yields. Systematic optimization using design of experiments (DoE) identifies critical factors (e.g., solvent polarity, glycosyl donor-to-acceptor ratio) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.